![molecular formula C19H22N2O2 B2938673 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide CAS No. 305373-17-5](/img/structure/B2938673.png)
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Scientific Research Applications
Cancer Treatment Research
The compound’s derivatives have been investigated for their effects against cancer cells. Specifically, N-(piperidine-4-yl) benzamide compounds have shown increased cytotoxicity against cancer cells when substituted with various functional groups .
ALK Inhibitor Development
In the pursuit of treating non-small cell lung cancer (NSCLC), derivatives of this compound have been synthesized as potent and selective anaplastic lymphoma kinase (ALK) inhibitors .
Complement Mediated Diseases
Derivatives have also been designed to inhibit Factor B, aiming to treat a diverse array of complement-mediated diseases .
Drug Synthesis and Design
Piperidine derivatives, which include the mentioned compound, are used in various drug synthesis and design processes due to their structural significance .
Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of non-small cell lung cancer (NSCLC) when it forms a fusion gene with echinoderm microtubule-associated protein-like 4 (EML4) .
Mode of Action
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide acts as an inhibitor of ALK . It binds to the kinase domain of ALK, thereby inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways downstream of ALK, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of ALK by 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide affects several biochemical pathways. The most significant of these is the disruption of the EML4-ALK fusion gene pathway, which plays an essential role in the pathogenesis of NSCLC . By inhibiting ALK, the compound prevents the constitutive activation of this pathway, thereby inhibiting the growth and proliferation of cancer cells .
Result of Action
The inhibition of ALK by 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide results in a decrease in the growth and proliferation of NSCLC cells . This is due to the disruption of the EML4-ALK pathway, which is essential for the pathogenesis of this type of cancer .
properties
IUPAC Name |
4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-11-5-15(6-12-18)19(22)20-16-7-9-17(10-8-16)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLLKINFCZQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.